The following compounds are structurally related to 3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine based on the provided scientific articles. These compounds share key structural features or belong to the same chemical classes or categories, specifically focusing on the [, , ]triazolo[4,3-c]quinazoline scaffold.
Compound Description: This is a series of compounds with a core [, , ]triazolo[4,3-c]quinazoline structure. They were synthesized and evaluated for anticonvulsant activity and neurotoxicity. The most promising compound in this series, compound 8h, exhibited superior anticonvulsant activity compared to valproate in the maximal electroshock seizure (MES) test in mice. [, ]
Relevance: This entire series of compounds shares the core [, , ]triazolo[4,3‐c]quinazolin structure with 3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine, highlighting the potential of this scaffold for anticonvulsant activity. [, ]
RL202
Compound Description: RL202 is a [, , ]triazolo[4,3-a][1,5]benzodiazepine compound known for its anticonvulsant activity. []
Relevance: While RL202 belongs to the benzodiazepine class, it shares a similar fused triazole ring system with 3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine. The structural similarity suggests potential exploration of diverse fused triazole scaffolds for anticonvulsant properties. []
Compound Description: RL142 is another [, , ]triazolo[4,3-a][1,5]benzodiazepine derivative, exhibiting anti-inflammatory and analgesic activities. []
Relevance: Similar to RL202, RL142 also shares the fused triazole ring system with 3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine. The presence of a dimethylamino group at the 5-position in RL142 compared to the phenylamino group in the target compound highlights the potential for structure-activity relationship studies around this position for varying biological effects. []
2-Amino[1,2,4]triazolo[1,5‐c]quinazolines
Compound Description: This series encompasses a range of compounds with the [, , ]triazolo[1,5‐c]quinazoline scaffold. They were explored for their potent adenosine receptor (AR) antagonist activity. Notable compounds within this series include:
3,5‐diphenyl[1,2,4]triazolo[4,3‐c]quinazoline (17): Exhibits high affinity for the human A3AR receptor (Ki = 1.16 nM). []
5′‐phenyl‐1,2‐dihydro‐3′H‐spiro[indole‐3,2′‐[1,2,4]triazolo[1,5‐c]quinazolin]‐2‐one (20): Demonstrates potent antagonist activity towards the human A3AR receptor (Ki = 6.94 nM). []
2,5‐diphenyl[1,2,4]triazolo[1,5‐c]quinazoline (13b): Acts as a dual A1/A3 antagonist with Ki values of 51.6 nM and 11.1 nM for human A1AR and A3AR, respectively. []
5‐(2‐thienyl)[1,2,4]triazolo[1,5‐c]quinazolin‐2‐amine (11c): Functions as a balanced pan‐AR antagonist, displaying Ki values of 131 nM, 32.7 nM, 150 nM, and 47.5 nM for human A1AR, A2AAR, A2BAR, and A3AR receptors, respectively. []
9‐bromo‐5‐phenyl[1,2,4]triazolo[1,5‐c]quinazolin‐2‐amine (11q): Also acts as a balanced pan‐AR antagonist, exhibiting Ki values of 67.7 nM, 13.6 nM, 75.0 nM, and 703 nM for human A1AR, A2AAR, A2BAR, and A3AR receptors, respectively. []
Relevance: Although the fusion of the triazole ring differs from 3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine, the core quinazoline and triazole system are present in both. This series emphasizes the potential of quinazoline-triazole based compounds for targeting adenosine receptors, offering avenues for exploring different triazole fusion orientations in drug design. []
Compound Description: CGS15943 is a potent adenosine antagonist that binds with high affinity to human A3 receptors (Ki = 14 nM). Interestingly, it lacks affinity for rat A3 receptors. []
Relevance: This compound shares the [, , ]triazolo[1,5-c]quinazoline core with 3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine. The key difference lies in the triazole ring fusion and the presence of a chlorine atom at position 9 and a furanyl group at position 2 in CGS15943. These structural differences highlight the impact of substitutions and ring fusion on receptor selectivity and species-specific activity. []
Compound Description: SCH 58261 is a highly selective antagonist for the A2A adenosine receptor subtype, with a Ki value of 0.70 nM at rat striatal receptors. It is the first non-xanthine antagonist radioligand to directly label A2A receptors. [, , , ]
Relevance: While not strictly a quinazoline derivative, SCH 58261 presents a close structural analogue to 3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine. It emphasizes the versatility of fused triazole systems for adenosine receptor antagonism. The pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core of SCH 58261 can be considered a bioisosteric replacement for the [, , ]triazolo[4,3-c]quinazoline scaffold, demonstrating how subtle structural changes can impact receptor selectivity. [, , , ]
Compound Description: MRS 1523 is a selective adenosine A3 receptor antagonist. It exhibited protective effects in a rat hippocampal slice model by preventing irreversible synaptic failure induced by oxygen and glucose deprivation. [, ]
Relevance: While MRS 1523 doesn't possess the same core structure as 3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine, its activity as an adenosine receptor antagonist highlights the broader context of exploring diverse chemical scaffolds for targeting these receptors. [, ]
Compound Description: MRS 1220 is another selective A3 adenosine receptor antagonist. Similar to MRS 1523, it protected against oxygen and glucose deprivation-induced synaptic failure in the rat hippocampus. []
Relevance: MRS 1220 is structurally related to 3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine due to the shared [, , ]triazolo[1,5-c]quinazoline core. The differences in substitution patterns, specifically the presence of a chlorine atom at position 9 and a benzoylamino group at position 5 in MRS 1220 compared to the dichlorophenyl and phenylamino groups in the target compound, further emphasizes the potential for SAR exploration around this scaffold for A3 receptor antagonism. []
Compound Description: VUF 5574 is also a selective adenosine A3 receptor antagonist, demonstrating similar protective effects in the rat hippocampal ischemia model. []
Compound Description: This compound, a selective A3 adenosine receptor antagonist, also demonstrated protection against oxygen and glucose deprivation-induced synaptic failure in the rat hippocampus. []
Compound Description: Cl-IBMECA is a selective adenosine A3 receptor agonist that demonstrated protective effects against skeletal muscle ischemia-reperfusion injury in mice. []
Relevance: While structurally distinct from 3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine, Cl-IBMECA highlights the potential for both agonists and antagonists of adenosine receptors to exert beneficial effects in different disease models, highlighting the therapeutic relevance of this receptor family. []
This analysis of related compounds demonstrates the significance of the [, , ]triazolo[4,3-c]quinazoline core and similar fused triazole systems as scaffolds for developing compounds with anticonvulsant, adenosine receptor antagonist, and even agonist activity. The variations in substitution patterns and ring fusion observed in these compounds provide valuable insights for future structure-activity relationship studies aimed at optimizing potency and selectivity for specific therapeutic targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.